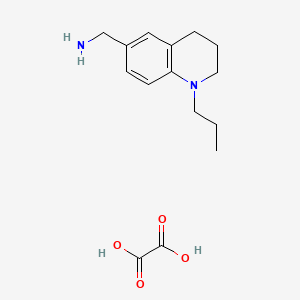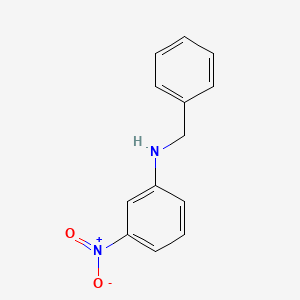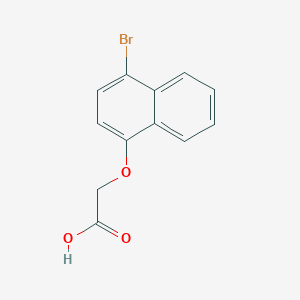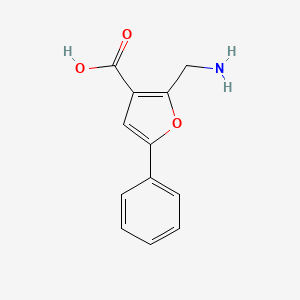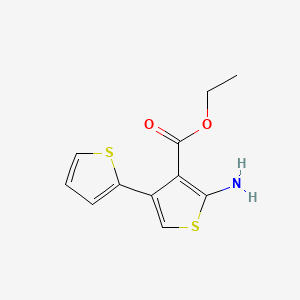
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate
説明
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a compound of interest due to its unique structure, incorporating thiophene rings, which are known for their applications in various fields of chemistry and materials science. The studies below offer insights into similar compounds, shedding light on synthesis methods, molecular structure, and properties that could apply to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves multi-component reactions, cyclization, or condensation processes. For example, Menati et al. (2020) described the synthesis of a new azo-Schiff base derived from a thiophene compound, indicating the versatility of thiophene derivatives in synthesizing complex molecules through reactions under reflux conditions in methanol (Menati et al., 2020).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction. Dey et al. (2012) investigated the crystal and molecular structure of a closely related compound, highlighting the importance of intra- and intermolecular hydrogen bonding in stabilizing the molecular geometry (Dey et al., 2012).
Chemical Reactions and Properties
The reactivity of thiophene derivatives encompasses a range of chemical reactions, including cyclization and acylation, to introduce various functional groups. Gad et al. (2020) explored the synthesis of thiophene-derived compounds with potential anticancer activity, demonstrating the compound's reactivity and utility in medicinal chemistry (Gad et al., 2020).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as crystallinity, melting point, and solubility, are crucial for their application in various fields. The study by Patel et al. (2003) on a thienopyridine compound provides insights into how the molecular structure affects these properties (Patel et al., 2003).
Chemical Properties Analysis
Thiophene derivatives exhibit a wide range of chemical properties, including photophysical properties, electrochemical behavior, and reactivity towards various chemical reagents. The incorporation of different substituents can significantly alter these properties, as demonstrated in studies focusing on the synthesis and characterization of thiophene-based compounds (Spoorthy et al., 2021).
科学的研究の応用
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- The outcomes obtained include the synthesis of aminothiophene derivatives through the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
-
Industrial Chemistry and Material Science
-
Organic Semiconductors
-
Organic Light-Emitting Diodes (OLEDs)
-
Antimicrobial Activity
- Thiophene derivatives have shown antimicrobial activity against selected microbial species .
- The methods of application or experimental procedures involve the synthesis of thiophene derivatives using Gewald synthesis .
- The outcomes obtained include the discovery that compound S1 was the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi .
-
Anticancer Activity
-
Preparation of Thienopyrimidine Derivatives and Azo Dyes
-
Preparation of N - (3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo [b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide Derivatives
-
Synthesis of Anticancer Agents and Anti-atherosclerotic Agents
Safety And Hazards
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is classified with the GHS07 hazard code, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing locked up .
将来の方向性
The future directions for Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and similar thiophene derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, making them of interest for the development of new therapeutic agents .
特性
IUPAC Name |
ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDBWIUWIWHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352084 | |
| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate | |
CAS RN |
243669-48-9 | |
| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






